1-[2-(4-Chlorophenoxy)butanoyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(4-Chlorophenoxy)butanoyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a chlorophenoxy group, and a butanoyl moiety
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenoxy)butanoyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, butyric acid, and piperidine.
Formation of Chlorophenoxybutanoic Acid: The first step involves the reaction of 4-chlorophenol with butyric acid in the presence of a suitable catalyst to form 4-chlorophenoxybutanoic acid.
Amidation Reaction: The 4-chlorophenoxybutanoic acid is then reacted with piperidine to form the desired compound, this compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve large-scale production with high efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(4-Chlorophenoxy)butanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the chlorophenoxy group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(4-Chlorophenoxy)butanoyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenoxy)butanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-[2-(4-Chlorophenoxy)butanoyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[4-(2,4-Dichlorophenoxy)butanoyl]piperidine-4-carboxamide: This compound has a similar structure but contains an additional chlorine atom on the phenoxy group, which may influence its chemical and biological properties.
1-[4-(4-Chlorophenoxy)butanoyl]piperidine-4-carboxamide: This compound differs in the position of the chlorophenoxy group, which can affect its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)butanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-2-14(22-13-5-3-12(17)4-6-13)16(21)19-9-7-11(8-10-19)15(18)20/h3-6,11,14H,2,7-10H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIGXOZLFCIPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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